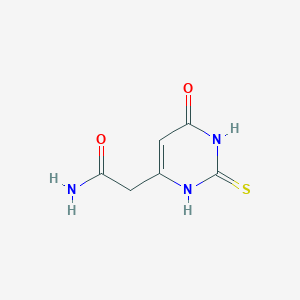

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOFCKMXPKSTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate . The reaction is carried out in a mixture of ethanol and water at room temperature. The product, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, is then reacted with various amines to yield the corresponding acetamides .

Chemical Reactions Analysis

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can react with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.

Alkylation Reactions: The compound can be alkylated with ethyl chloroacetate to form S-alkyl derivatives.

Common reagents used in these reactions include hydrazine hydrate, aniline, and ethyl chloroacetate . The major products formed from these reactions are hydrazinyl and anilino derivatives of pyrimidine .

Scientific Research Applications

Biological Activities

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide has been studied for its various biological activities:

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity in animal models. Its mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity.

Antifungal Activity

This compound has demonstrated antifungal properties against various fungal strains. It is believed to inhibit fungal growth through interference with specific metabolic pathways or cellular structures.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticonvulsant Studies : A study conducted on animal models showed that derivatives of this compound significantly reduced seizure frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy .

- Antifungal Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Candida species and Aspergillus species, making it a candidate for treating fungal infections .

- Structure–Activity Relationship (SAR) Studies : Research focused on modifying the pyrimidine scaffold to optimize binding affinity and efficacy against targeted biological pathways has been conducted, revealing insights into how structural changes can enhance therapeutic effects .

Mechanism of Action

The mechanism of action of 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of metabolic pathways, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- The target compound’s lack of aromatic or alkyl substituents on the pyrimidine ring results in lower molecular weight and simpler pharmacokinetics compared to derivatives with bulky groups (e.g., allyl in ).

- Substituents like -CF₃ () and -SO₂NH₂ () significantly alter solubility and binding affinity to biological targets.

Physicochemical and Pharmacokinetic Metrics

| Property | Target Compound | 333758-65-9 | C₁₃H₁₄N₄O₃S₂ |

|---|---|---|---|

| pKa | Not reported | 7.83 ± 0.50 | Not reported |

| Density | Not reported | 1.22 ± 0.1 g/cm³ | Not reported |

| LogP | Estimated ~0.5 | ~2.1 | ~1.8 |

Biological Activity

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

The chemical formula for this compound is , with a molecular weight of 185.21 g/mol. The IUPAC name reflects its structure, which includes a sulfanyl group contributing to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₇N₃O₂S |

| Molecular Weight | 185.21 g/mol |

| IUPAC Name | 2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide |

| CAS Number | 868238-02-2 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Inhibition of Myeloperoxidase (MPO)

A related study highlighted the design and synthesis of N1-substituted derivatives that act as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. These compounds demonstrated time-dependent inhibition of MPO activity, suggesting a potential therapeutic application in treating inflammatory diseases . Although not directly tested on this compound, the structural similarities may imply a similar mechanism of action.

Anti-inflammatory Properties

The presence of the sulfanyl group in the compound suggests potential anti-inflammatory effects. Sulfanyl-containing compounds have been documented to exhibit anti-inflammatory activities through various pathways, including cytokine modulation and inhibition of pro-inflammatory enzymes .

Case Studies

- Inhibition Studies : A study evaluated various derivatives' inhibitory effects on MPO and found that some pyrimidine-based compounds exhibited IC50 values in the low micromolar range (e.g., IC50 = 9.95 ± 0.14 µM). This suggests that structurally related compounds may also possess significant inhibitory activity against MPO .

- Pharmacological Evaluation : In vivo studies on related compounds indicated robust inhibition of plasma MPO activity following oral administration in animal models. Such findings underscore the potential for these compounds to be developed into therapeutic agents for conditions characterized by excessive MPO activity, such as cardiovascular diseases .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities associated with similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For example, NMR (300 MHz, DMSO-d6) can resolve key structural features such as NH protons (δ 12.50 ppm), aromatic protons (δ 7.82–6.91 ppm), and methyl groups (δ 2.19 ppm). MS (e.g., ESI/APCI+) confirms molecular weight via [M+H]+ peaks (e.g., 344.21 m/z). Cross-reference with elemental analysis (C, N, S) ensures purity, as discrepancies ≤0.1% between calculated and observed values are acceptable .

Q. How can synthesis yields of derivatives be optimized under varying reaction conditions?

- Methodological Answer : Optimize solvent systems (e.g., dichloromethane for acylations) and stoichiometry. For instance, using Na2CO3 as a base with acetyl chloride in a 1:1.5 molar ratio achieves 58–80% yields. Stepwise reagent addition (e.g., two-stage Na2CO3 and acetyl chloride addition) minimizes side reactions. Post-synthesis purification via silica gel chromatography (gradient elution: 0–8% MeOH in CH2Cl2) followed by recrystallization (e.g., ethyl acetate) enhances purity .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide experimental design for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). Virtual simulations reduce trial-and-error by predicting regioselectivity in functionalization (e.g., sulfanyl vs. acetamide group reactivity) .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer : Use multi-dimensional NMR (e.g., , HSQC) to confirm ambiguous signals. For example, a singlet at δ 5.98 ppm (CH-5) in NMR should correlate with a carbon signal near δ 100–110 ppm in NMR. If elemental analysis conflicts (e.g., S content deviation >0.1%), repeat combustion analysis or employ X-ray crystallography for unambiguous confirmation .

Q. How to design experiments for studying the compound’s reaction mechanisms?

- Methodological Answer : Combine kinetic studies (e.g., time-resolved NMR) with isotopic labeling (e.g., ) to trace oxygen migration in oxo-group reactions. For acid-catalyzed hydrolysis, monitor intermediates via LC-MS and compare with computational intermediates from transition-state modeling. Use stopped-flow techniques for rapid reaction quenching .

Q. How to address contradictions in purity assessments between elemental analysis and chromatography?

- Methodological Answer : If elemental analysis shows slight deviations (e.g., C: 45.29% observed vs. 45.36% calculated), validate via high-resolution MS (HRMS) to rule out isobaric impurities. Alternatively, use thermogravimetric analysis (TGA) to detect residual solvents or moisture, which may skew elemental data .

Methodological Frameworks

Q. What safety protocols are critical for handling thiouracil derivatives in advanced research?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for reactions involving volatile reagents (e.g., acetyl chloride). Implement 100% compliance with safety exams (e.g., 100% score on lab safety tests) and rigorous waste disposal protocols for sulfur-containing byproducts .

Q. How can data-driven software enhance reproducibility in synthetic workflows?

- Methodological Answer : Utilize chemical informatics platforms to curate reaction parameters (e.g., yields, solvent choices) into searchable databases. Machine learning algorithms can identify trends (e.g., higher yields in aprotic solvents) and recommend conditions for novel derivatives. Encryption protocols ensure data integrity during collaboration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.